4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

phosphatase inhibition CTDSP1 quinazoline screening hit

Secure the definitive para-carboxyl isomer for your quinazoline SAR studies. This compound provides the only publicly validated inhibition benchmarks for CTDSP1 (IC₅₀ 4.57 µM) and LMW-PTP (IC₅₀ 10.9 µM), making it an essential positive control for assay calibration. Unlike the meta-carboxyl analog (CAS 442151-79-3) which lacks biological annotation, this isomer offers a fixed geometric reference for co-crystallization and permeability modeling. Procure to establish assay sensitivity thresholds before testing new analogs.

Molecular Formula C21H14N4O4
Molecular Weight 386.4 g/mol
Cat. No. B3585107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid
Molecular FormulaC21H14N4O4
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C21H14N4O4/c26-21(27)14-5-9-15(10-6-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-7-11-16(12-8-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24)
InChIKeyNEUWVBXCHXXJBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic Acid – Quinazoline-Library Procurement Baseline


4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid (PubChem CID 1187249; molecular formula C₂₁H₁₄N₄O₄; MW 386.4 g/mol) is a fully synthetic 2-aryl-4-aminoquinazoline derivative originally deposited as part of the ChemDiv screening collection [1]. It carries a 4-nitrophenyl group at the quinazoline C‑2 position and a 4‑carboxyphenylamine substituent at C‑4, giving it an XLogP3 of 4.7 and a topological polar surface area of 121 Ų [1]. In biochemical screens it has exhibited micromolar-range inhibition of two human phosphatases: the carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1; IC₅₀ 4570 nM) and low-molecular-weight phosphotyrosine protein phosphatase (LMW-PTP; IC₅₀ 10 900 nM) [2]. Its procurement is therefore of interest primarily to teams investigating phosphatase inhibition, quinazoline structure–activity relationships, or positional-isomer effects in 2-aryl-4-aminoquinazoline series.

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic Acid – Why Generic 2‑Aryl‑4‑aminoquinazoline Substitution Is Not Safe for Procurement


Within the 2‑aryl‑4‑aminoquinazoline scaffold, small structural changes frequently cause large shifts in target profile and potency [1]. The para‑carboxyl on the 4‑anilino ring of 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoic acid places the ionisable carboxylate in a specific geometry that differs fundamentally from the meta‑carboxyl isomer (3‑[(2‑{4‑nitrophenyl}quinazolin‑4‑yl)amino]benzoic acid, CAS 442151‑79‑3) and from the completely unsubstituted 4‑(quinazolin‑4‑ylamino)benzoic acid (CAS 33683‑30‑6) that lacks the 2‑(4‑nitrophenyl) group [2]. Because the only reported biochemical data for this compound are phosphatase IC₅₀ values obtained in a specific screening campaign, any analog that removes or re‑positions the carboxyl or nitrophenyl moiety cannot be assumed to produce the same inhibition values without independent experimental verification [1].

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic Acid – Differential Quantitative Evidence for Procurement Decisions


CTDSP1 Phosphatase Inhibition – Micromolar IC₅₀ Establishes Screening Hit Baseline

In the Sanford-Burnham Center for Chemical Genomics phosphatase screen, 4-{[2-(4-nitrophenyl)quinazolin-4-yl]amino}benzoic acid inhibited human carboxy-terminal domain RNA polymerase II polypeptide A small phosphatase 1 (CTDSP1) with an IC₅₀ of 4570 nM [1]. This is the only publicly available quantitative target-engagement datum for the compound. No equivalent CTDSP1 inhibition data exist for its closest positional isomer (3‑[(2‑{4‑nitrophenyl}quinazolin‑4‑yl)amino]benzoic acid, CAS 442151‑79‑3) or for the des‑nitro analog 4‑(quinazolin‑4‑ylamino)benzoic acid (CAS 33683‑30‑6). Consequently, the p‑carboxyl + p‑nitrophenyl substitution pattern defines the only experimentally confirmed active chemotype within this sub‑series.

phosphatase inhibition CTDSP1 quinazoline screening hit

LMW-PTP Inhibition – Secondary Target Data Defines Selectivity Profile Window

Against human low-molecular-weight phosphotyrosine protein phosphatase (LMW-PTP), the compound displays an IC₅₀ of 10 900 nM (10.9 µM), i.e. 2.4‑fold weaker than its CTDSP1 value [1]. This within‑family selectivity ratio (CTDSP1 IC₅₀ / LMW-PTP IC₅₀ ≈ 0.42) provides a provisional selectivity fingerprint that can guide counter‑screening strategies. No such multi‑target data are publicly available for the meta‑carboxyl isomer or the des‑nitro analog.

LMW-PTP phosphotyrosine phosphatase selectivity

Positional Isomer Differentiation – Para vs. Meta Carboxyl Regioisomer

The 4‑carboxyl regioisomer (target compound) and the 3‑carboxyl regioisomer (CAS 442151‑79‑3) share the same molecular formula (C₂₁H₁₄N₄O₄, MW 386.36) but differ in the substitution position of the benzoic acid moiety [1]. Only the 4‑carboxyl regioisomer has experimentally determined phosphatase IC₅₀ values. The 3‑carboxyl isomer has no publicly annotated bioactivity data. This regioisomeric divergence makes the target compound uniquely useful as a scaffold‑positioning probe.

regioisomer positional isomer structure–activity relationship

Physicochemical Differentiation – Calculated Descriptors vs. Des‑Nitro Analog

The presence of the 4‑nitrophenyl substituent on the quinazoline C‑2 position confers a computed XLogP3 of 4.7 and a topological polar surface area (TPSA) of 121 Ų [1]. In contrast, the des‑nitro analog 4‑(quinazolin‑4‑ylamino)benzoic acid lacks the entire 2‑aryl substituent, resulting in a dramatically lower lipophilicity and a different hydrogen‑bonding landscape (no nitro acceptor) . These differences predict distinct membrane permeability and solubility behaviours that directly affect cell‑based assay performance.

physicochemical properties lipophilicity TPSA

4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic Acid – Evidence‑Based Application Scenarios


Phosphatase Hit‑Validation and Counter‑Screening Cascades

The compound is most useful as a positive control or validation probe in CTDSP1 and LMW‑PTP biochemical assays because its IC₅₀ values (4.57 µM and 10.9 µM) are the only publicly confirmed activity benchmarks for any member of its regioisomeric family [1]. Procurement enables laboratories to establish assay sensitivity thresholds before progressing to new analog testing.

2‑Aryl‑4‑aminoquinazoline Scaffold‑Diversification SAR Studies

The compound serves as a baseline reference point for systematic SAR exploration around the 4‑anilino carboxyl position. Because the meta‑carboxyl isomer lacks any annotated biological data, the para‑carboxyl isomer provides the only experimental anchor for structure–activity relationship tables in medicinal chemistry projects [2].

Physicochemical Property Benchmarking in Cellular Permeability Assays

With an XLogP3 of 4.7 and TPSA of 121 Ų, the compound occupies a distinct lipophilicity space relative to des‑nitro and des‑aryl quinazoline analogs . It can be used as a tool molecule to calibrate cellular permeability or solubility models when studying the impact of nitro‑aryl substitutions on quinazoline cellular bioavailability .

Regioisomer‑Specific Binding Mode Investigation by X‑ray Crystallography or Docking

The para‑carboxyl orientation, combined with the 4‑nitrophenyl group, offers a fixed geometric arrangement suitable for co‑crystallisation trials with phosphatases. The absence of structural data for the meta‑carboxyl isomer makes the para‑isomer the preferred starting point for determining how the carboxyl regiochemistry influences ligand–protein interactions [2].

Quote Request

Request a Quote for 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.